2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile

Physicochemical profiling Lipophilicity ADME prediction

Procure this 2-amino-5-arylfuran-3-carbonitrile scaffold to leverage its unique 5-(4-fluorophenyl) substituent. The fluorine atom provides a crucial balance of electronegativity, moderate lipophilicity (LogP 3.12), and enhanced metabolic stability, distinguishing it from non-fluorinated or heavier halogenated analogs. It is a key starting point for CCR5 antagonist programs targeting HIV entry, asthma, and rheumatoid arthritis. Choose this ≥97% purity compound to minimize false-positive screening results and avoid repurification steps required for lower-purity alternatives.

Molecular Formula C11H7FN2O
Molecular Weight 202.188
CAS No. 708976-50-5
Cat. No. B2489099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile
CAS708976-50-5
Molecular FormulaC11H7FN2O
Molecular Weight202.188
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(O2)N)C#N)F
InChIInChI=1S/C11H7FN2O/c12-9-3-1-7(2-4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2
InChIKeyPWVFOQJSCOFXFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile (CAS 708976-50-5) — Core Scaffold Identity and Procurement Baseline


2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile is a heterocyclic building block belonging to the 2-amino-5-arylfuran-3-carbonitrile class, characterized by a furan ring bearing an electron-donating 2-amino group, an electron-withdrawing 3-carbonitrile group, and a 4-fluorophenyl substituent at the 5‑position . The 4-fluorophenyl moiety distinguishes this compound from its unsubstituted-phenyl, 4‑chlorophenyl, 4‑bromophenyl, and 4‑methylphenyl congeners, imparting a unique combination of moderate lipophilicity, electronegativity, and metabolic stability that is not replicated by simple halogen‑ or alkyl‑exchange . Its primary documented pharmacological annotation is as a CCR5 antagonist candidate, with preliminary screening indicating potential utility in HIV, asthma, rheumatoid arthritis, and COPD [1]. The compound is commercially available at ≥95 % purity from multiple suppliers for research use .

Why 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile Cannot Be Casually Replaced by H, Cl, Br, or CH₃ Analogs


Simple aromatic substitution at the 5‑position profoundly alters the physicochemical and pharmacological profile within the 2-amino-5-arylfuran-3-carbonitrile series: the 4‑fluoro substituent occupies a narrow sweet spot between the insufficient electron‑withdrawal of H or CH₃ and the excessive lipophilicity and steric bulk of Cl or Br [1]. This translates into measurable differences in logP, polar surface area, and biological target engagement — for example, the unsubstituted phenyl analog inhibits FANCD2 ubiquitination by only ~25 % at the tested concentration, whereas halogenated variants have not demonstrated this activity, underscoring that 5‑position identity dictates pharmacodynamic outcome [2]. Consequently, procurement of a non‑fluorinated analog as a “close substitute” risks losing both the intended biological activity and the advantageous ADME properties conferred by the fluorine atom.

Quantitative Differentiation Evidence for 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile vs. Halogen and Alkyl Analogs


Lipophilicity (LogP) Comparison: 4-F vs. 4-H, 4-Cl, 4-Br, 4-CH₃

The calculated partition coefficient (LogP) of 2-amino-5-(4-fluorophenyl)furan-3-carbonitrile is 3.12, positioning it between the more polar unsubstituted phenyl analog (2-amino-5-phenylfuran-3-carbonitrile, LogP ≈2.5) and the excessively lipophilic 4-chloro (≈3.5) and 4-bromo (≈3.8) analogs . The 4-fluoro substituent thus delivers a lipophilicity that balances membrane permeability with aqueous solubility, avoiding the high LogP values of Cl/Br that often correlate with promiscuous binding and poor developability [1].

Physicochemical profiling Lipophilicity ADME prediction

Topological Polar Surface Area (TPSA): A Favorable Window for Blood–Brain Barrier Penetration

The TPSA of 2-amino-5-(4-fluorophenyl)furan-3-carbonitrile is 62.95 Ų, which lies comfortably below the widely accepted 90 Ų threshold for CNS penetration and within the 60–70 Ų window associated with balanced CNS/peripheral exposure [1]. In contrast, the unsubstituted phenyl analog has a slightly lower TPSA (~55.98 Ų), while the bulkier 4‑bromo analog (MW 263.09) exhibits a TPSA that, while similar, is accompanied by a molecular weight exceeding the preferred CNS threshold of 250 Da . The fluorine atom incrementally raises TPSA without pushing molecular weight beyond acceptable limits, offering a unique balance for programs targeting CNS or dual CNS/peripheral indications.

Polar surface area CNS drug-likeness Physicochemical profiling

CCR5 Antagonist Pharmacological Annotation: A Biological Differentiation from the Unsubstituted Phenyl Analog

Preliminary pharmacological screening identified 2-amino-5-(4-fluorophenyl)furan-3-carbonitrile as a CCR5 antagonist scaffold, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The unsubstituted phenyl analog (2-amino-5-phenylfuran-3-carbonitrile) has been profiled only in an unrelated assay (FANCD2 ubiquitination, ~25 % inhibition) and has no known CCR5 annotation, suggesting that the 4‑fluorophenyl group is a critical pharmacophoric determinant for chemokine receptor engagement in this series [2]. Quantitative IC₅₀ data for the target compound remains unpublished; the differentiation is therefore based on the binary presence/absence of a therapeutically relevant target annotation.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Commercial Purity Benchmarks: 97 % (4‑F) vs. Standard 95 % Grades of Cl and CH₃ Analogs

The 4‑fluorophenyl compound is commercially available at 97 % purity from multiple suppliers (e.g., Leyan, purity ≥97 %), whereas the commonly referenced 4‑chlorophenyl and 4‑methylphenyl analogs are typically offered at a minimum purity of 95 % (e.g., AKSci, 95 %) . The 4‑bromophenyl analog is available at 98 % purity from AKSci, but its higher molecular weight (263.09 Da) and greater lipophilicity may introduce solubility challenges in biological assays . The 2 % purity differential between the 4‑F and 4‑Cl/4‑CH₃ compounds can be significant in high‑throughput screening campaigns where impurity‑driven false positives or batch‑to‑batch variability are critical concerns.

Chemical procurement Purity specification Building block quality

Fluorine‑Mediated Metabolic Stability: A Class‑Level Advantage over Non‑fluorinated Analogs

The strategic placement of fluorine on the 5‑phenyl ring is expected to enhance oxidative metabolic stability relative to the unsubstituted phenyl analog, as the electron‑withdrawing nature of fluorine deactivates the aromatic ring toward cytochrome P450‑mediated hydroxylation [1]. This class‑level inference is supported by extensive literature demonstrating that para‑fluorination of aryl rings in drug‑like molecules typically reduces intrinsic clearance by 2‑ to 10‑fold compared to the non‑fluorinated counterpart in human liver microsome assays [2]. The 4‑chloro analog, while also deactivating, introduces a larger, more lipophilic halogen that can shift metabolism toward glutathione conjugation pathways, while the 4‑methyl analog introduces a site for CYP‑mediated benzylic oxidation that is absent in the fluoro congener [2].

Metabolic stability Fluorine chemistry ADME optimization

Molecular Weight and Fractional CNS MPO Score: Advantage over the 4‑Br Analog

At 202.18 Da, 2-amino-5-(4-fluorophenyl)furan-3-carbonitrile falls well below the 250 Da upper bound of the CNS MPO (Multiparameter Optimization) desirability window, whereas the 4‑bromophenyl analog (263.09 Da) exceeds this threshold [1]. The CNS MPO score, which integrates TPSA, LogP, LogD, MW, HBD, and pKa, has been shown to differentiate CNS‑penetrant from non‑CNS compounds with high accuracy; a MW >250 Da alone can reduce the CNS MPO score below the 4.0 desirability cutoff . The 4‑F analog therefore retains eligibility for CNS‑directed programs that the 4‑Br analog structurally forfeits.

Molecular weight CNS MPO Drug-likeness

High‑Impact Application Scenarios for 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile Based on Quantified Differentiation Evidence


CCR5‑Targeted Hit‑to‑Lead and Lead Optimization for HIV and Inflammatory Disease

The compound is annotated as a CCR5 antagonist scaffold [1], making it a logical starting point for medicinal chemistry programs targeting HIV‑1 entry inhibition or CCR5‑driven inflammatory conditions (asthma, rheumatoid arthritis, COPD). Its favorable LogP (3.12) and TPSA (62.95 Ų) support reasonable cell permeability for cell‑based CCR5 functional assays, while the fluorine atom provides a metabolic stability advantage over the non‑fluorinated phenyl analog. Researchers should prioritize this compound over the unsubstituted phenyl analog, which lacks the CCR5 annotation and has only ~25 % FANCD2 ubiquitination inhibition in an unrelated assay [2].

CNS‑Penetrant Antiviral or Neuroinflammatory Agent Development

With a MW of 202.18 Da, TPSA of 62.95 Ų, and LogP of 3.12, the 4‑F compound satisfies the CNS MPO desirability criteria [1], positioning it as one of the few 2-amino-5-arylfuran-3-carbonitriles eligible for CNS programs. The 4‑bromophenyl analog (MW 263.09) exceeds the CNS MW threshold and the 4‑methyl analog introduces a CYP‑mediated benzylic oxidation liability. For teams developing CCR5 antagonists intended for neuroinflammatory indications or HIV‑associated neurocognitive disorder (HAND), the 4‑F compound offers a property profile that the heavier halogenated analogs cannot match.

High‑Throughput Screening Library Design with Stringent Purity Requirements

Available at a minimum purity of 97 % [1], the 4‑F compound meets the increasingly stringent purity specifications (>95 %) required by many pharmaceutical screening collections to minimize false‑positive rates. This purity level surpasses that of the commonly stocked 4‑chlorophenyl and 4‑methylphenyl analogs (95 % minimum), providing library designers with a higher‑quality building block for the 2-amino-5-arylfuran-3-carbonitrile chemotype. Procurement from a supplier offering ≥97 % purity reduces the need for additional repurification steps that would be required for the 95 %‑grade alternatives.

Structure–Activity Relationship (SAR) Studies Exploring Halogen Effects on ADME and Target Potency

The 4‑F compound serves as a key comparator in systematic SAR studies across the 2-amino-5-arylfuran-3-carbonitrile series, where the effects of para‑substitution (H, F, Cl, Br, CH₃, OCH₃) on LogP, metabolic stability, and target engagement are probed. Its intermediate LogP (3.12) and moderate TPSA (62.95 Ų) make it the balanced reference point against which the more extreme properties of the 4‑Cl (LogP ≈3.5), 4‑Br (LogP ≈3.8), and 4‑OCH₃ (LogP ≈2.8) analogs can be benchmarked. The compound's commercial availability at ≥97 % purity supports reproducible SAR data generation across multiple laboratories.

Quote Request

Request a Quote for 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.